REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[O-]CC.[Mg+2:13].[O-]CC>C1COCC1>[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Mg+2:13].[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([O-:5])=[O:4])[CH3:9] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
183.18 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
magnesium ethoxide
|
Quantity
|
79.54 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Magnesium ethyl malonate was prepared
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was reevaporated with toluene
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)[O-])(=O)OCC.[Mg+2].C(C)OC(CC(=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[O-]CC.[Mg+2:13].[O-]CC>C1COCC1>[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].[Mg+2:13].[CH2:8]([O:7][C:1](=[O:6])[CH2:2][C:3]([O-:5])=[O:4])[CH3:9] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
|
183.18 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)[O-])(=O)OCC
|
Name
|
magnesium ethoxide
|
Quantity
|
79.54 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Mg+2].[O-]CC
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Magnesium ethyl malonate was prepared
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was reevaporated with toluene
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC(=O)[O-])(=O)OCC.[Mg+2].C(C)OC(CC(=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 190.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |